molecular formula C17H18N2O5S B3545723 methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate

methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate

Cat. No.: B3545723
M. Wt: 362.4 g/mol
InChI Key: SKFBULTWSMTVQI-UHFFFAOYSA-N
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Description

Methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry

Properties

IUPAC Name

methyl 3-[(4-acetamidophenyl)sulfonylamino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-11-4-5-13(17(21)24-3)10-16(11)19-25(22,23)15-8-6-14(7-9-15)18-12(2)20/h4-10,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFBULTWSMTVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and the use of high-yielding reagents like calcium triflimide can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of dyes and other chemical products.

Mechanism of Action

The mechanism of action of methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate involves its interaction with microbial enzymes. The sulfonamido group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis.

Uniqueness

Methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate is unique due to its specific structure, which combines a benzoate ester with both acetamido and sulfonamido groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate
Reactant of Route 2
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methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate

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